N-(4-bromo-2-fluorophenyl)naphthalene-2-sulfonamide
Overview
Description
N-(4-bromo-2-fluorophenyl)naphthalene-2-sulfonamide: is an organic compound that features a naphthalene ring system substituted with a sulfonamide group, a bromine atom, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)naphthalene-2-sulfonamide typically involves the following steps:
Nitration and Reduction: The naphthalene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.
Sulfonation: The amine is then sulfonated to introduce the sulfonamide group.
Halogenation: The aromatic ring is halogenated to introduce the bromine and fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and catalysts like iron(III) chloride.
Redox Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Products: Various substituted derivatives depending on the electrophile used.
Oxidation Products: Sulfonic acids or sulfoxides.
Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Biology and Medicine:
Drug Development:
Biological Probes: Used in studying biological systems due to its ability to interact with biomolecules.
Industry:
Materials Science: Utilized in the development of advanced materials with specific properties.
Chemical Manufacturing: Employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-bromo-2-fluorophenyl)naphthalene-2-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- N-(4-chloro-2-fluorophenyl)naphthalene-2-sulfonamide
- N-(4-bromo-2-chlorophenyl)naphthalene-2-sulfonamide
- N-(4-bromo-2-fluorophenyl)benzene-1-sulfonamide
Uniqueness: N-(4-bromo-2-fluorophenyl)naphthalene-2-sulfonamide is unique due to the specific combination of substituents on the naphthalene ring. The presence of both bromine and fluorine atoms can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)naphthalene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFNO2S/c17-13-6-8-16(15(18)10-13)19-22(20,21)14-7-5-11-3-1-2-4-12(11)9-14/h1-10,19H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDYOERDQZUTPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=C(C=C(C=C3)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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